molecular formula C7H14N2O2 B12862241 (2R,5R)-N-hydroxy-2,5-dimethylpyrrolidine-1-carboxamide

(2R,5R)-N-hydroxy-2,5-dimethylpyrrolidine-1-carboxamide

Cat. No.: B12862241
M. Wt: 158.20 g/mol
InChI Key: GBBVLSISNGPBPY-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,5R)-N-hydroxy-2,5-dimethylpyrrolidine-1-carboxamide is a chiral compound with potential applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a pyrrolidine ring with hydroxyl and carboxamide functional groups. The stereochemistry of the compound is defined by the (2R,5R) configuration, indicating the specific spatial arrangement of the substituents around the pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5R)-N-hydroxy-2,5-dimethylpyrrolidine-1-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dimethylpyrrolidine and hydroxylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like methanol or ethanol. The temperature and pH are carefully monitored to ensure the desired product is obtained.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification methods can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(2R,5R)-N-hydroxy-2,5-dimethylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl or carboxamide groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.

Scientific Research Applications

(2R,5R)-N-hydroxy-2,5-dimethylpyrrolidine-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound can act as an enzyme inhibitor, affecting various biochemical pathways.

    Medicine: It has potential therapeutic applications, including as a drug candidate for treating specific diseases.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2R,5R)-N-hydroxy-2,5-dimethylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The hydroxyl and carboxamide groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (2R,5R)-Bis(hydroxymethyl)-(3R,4R)-dihydroxypyrrolidine: This compound shares a similar pyrrolidine ring structure but has different functional groups.

    (2R,5R)-1,6-Diphenylhexane-2,5-diamine dihydrochloride: Another compound with a similar stereochemistry but different substituents.

Uniqueness

(2R,5R)-N-hydroxy-2,5-dimethylpyrrolidine-1-carboxamide is unique due to its specific combination of hydroxyl and carboxamide groups, which confer distinct chemical reactivity and biological activity. Its chiral nature also makes it valuable in asymmetric synthesis and as a potential therapeutic agent.

Properties

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

(2R,5R)-N-hydroxy-2,5-dimethylpyrrolidine-1-carboxamide

InChI

InChI=1S/C7H14N2O2/c1-5-3-4-6(2)9(5)7(10)8-11/h5-6,11H,3-4H2,1-2H3,(H,8,10)/t5-,6-/m1/s1

InChI Key

GBBVLSISNGPBPY-PHDIDXHHSA-N

Isomeric SMILES

C[C@@H]1CC[C@H](N1C(=O)NO)C

Canonical SMILES

CC1CCC(N1C(=O)NO)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.